4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine
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Overview
Description
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. One common method is the reaction of 3-acetylpyridine with a pyrimidine derivative in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine/pyrimidine derivatives.
Scientific Research Applications
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(Pyridin-4-yl)pyrimidine: Investigated for its potential as a glycolysis inhibitor.
4-(Pyridin-3-yl)pyrimidine: Explored for its anti-tubercular activity.
Uniqueness
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to specific biological activities and therapeutic potentials that are not observed with other similar compounds.
Properties
CAS No. |
600155-05-3 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C12H11N3/c1-10(11-3-2-5-13-8-11)7-12-4-6-14-9-15-12/h2-9H,1H3 |
InChI Key |
LNKCJJLMZSSFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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